molecular formula C10H11BrClN B15235832 (R)-7-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine

(R)-7-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine

Katalognummer: B15235832
Molekulargewicht: 260.56 g/mol
InChI-Schlüssel: QYXVQWURQDQNAF-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-7-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of bromine and chlorine atoms on a tetrahydronaphthalene ring system, which imparts unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-7-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:

    Bromination and Chlorination: The starting material, 1,2,3,4-tetrahydronaphthalene, undergoes bromination and chlorination reactions to introduce the bromine and chlorine atoms at the 7 and 6 positions, respectively.

    Amine Introduction: The brominated and chlorinated intermediate is then subjected to amination reactions to introduce the amine group at the 1 position. This step often involves the use of reagents such as ammonia or amines under controlled conditions.

Industrial Production Methods

Industrial production of ®-7-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine may involve large-scale bromination, chlorination, and amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

®-7-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as ketones or alcohols.

    Reduction: Reduced forms such as amines or hydrocarbons.

    Substitution: Substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

®-7-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ®-7-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • ®-7-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-2-amine
  • (S)-7-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine
  • 7-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-ol

Uniqueness

®-7-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific stereochemistry and the presence of both bromine and chlorine atoms on the tetrahydronaphthalene ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications.

Eigenschaften

Molekularformel

C10H11BrClN

Molekulargewicht

260.56 g/mol

IUPAC-Name

(1R)-7-bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C10H11BrClN/c11-8-5-7-6(4-9(8)12)2-1-3-10(7)13/h4-5,10H,1-3,13H2/t10-/m1/s1

InChI-Schlüssel

QYXVQWURQDQNAF-SNVBAGLBSA-N

Isomerische SMILES

C1C[C@H](C2=CC(=C(C=C2C1)Cl)Br)N

Kanonische SMILES

C1CC(C2=CC(=C(C=C2C1)Cl)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.